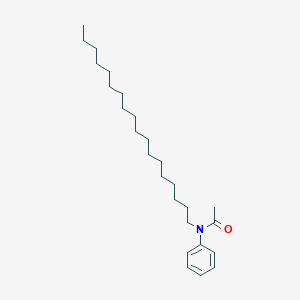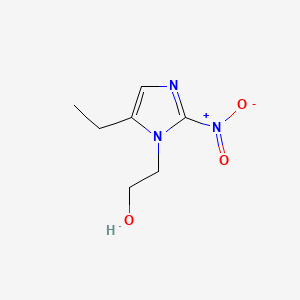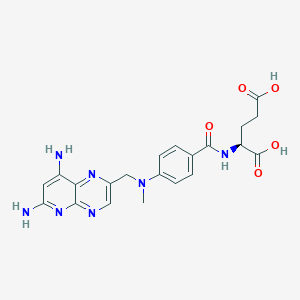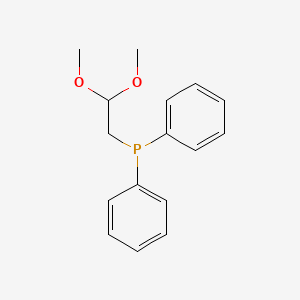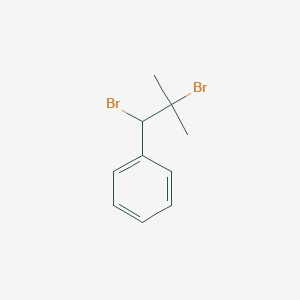
(1,2-Dibromo-2-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2-Dibromo-2-methylpropyl)benzene is an organic compound with the molecular formula C10H12Br2 It is a derivative of benzene, where a 1,2-dibromo-2-methylpropyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(1,2-Dibromo-2-methylpropyl)benzene can be synthesized through the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane in the presence of Lewis and Brønsted acid catalysts. The major alkylation products include 1-X-2-methyl-3,3-diphenylpropane (X=Cl, Br) with aluminum chloride (AlCl3) and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene with AlCl3-CH3NO2 or K10 montmorillonite (K10 Clay) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale alkylation reactions using similar catalysts and conditions as described above. The process is optimized for yield and purity, ensuring the efficient production of the compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2-Dibromo-2-methylpropyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as hydroxide ions (OH-) for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1,2-Dibromo-2-methylpropyl)benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which (1,2-Dibromo-2-methylpropyl)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,2-Dibromoethyl)benzene: Similar in structure but with a different substitution pattern on the benzene ring.
1,2-Dibromobenzene: Lacks the methylpropyl group, making it less complex.
1,2-Dibromo-3-chloro-2-methylpropane: Used as a precursor in the synthesis of (1,2-Dibromo-2-methylpropyl)benzene.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and methylpropyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
34966-91-1 |
|---|---|
Molekularformel |
C10H12Br2 |
Molekulargewicht |
292.01 g/mol |
IUPAC-Name |
(1,2-dibromo-2-methylpropyl)benzene |
InChI |
InChI=1S/C10H12Br2/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |
InChI-Schlüssel |
CZQRXTFLTVRKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=CC=C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


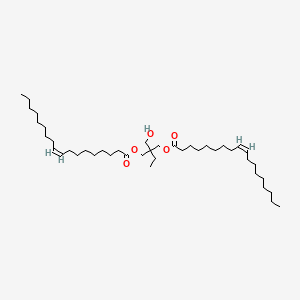
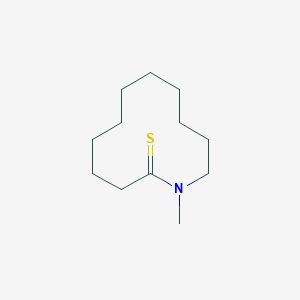
![N~1~,N~1~-Bis(2-aminoethyl)-N~2~-[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14691867.png)

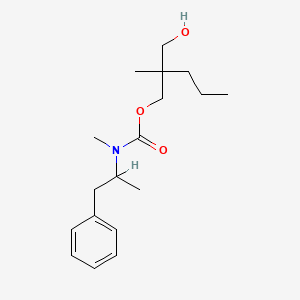
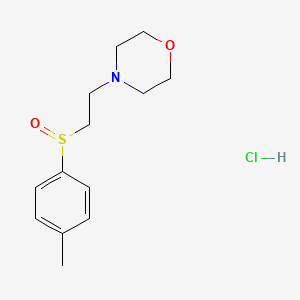
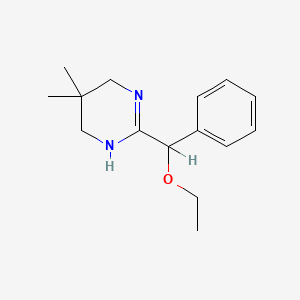
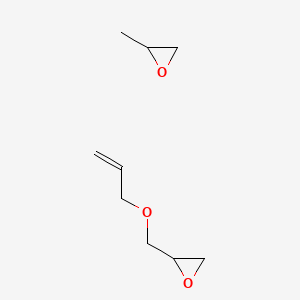
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
